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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of belrestotug (EOS-448), an anti-TIGIT

monoclonal antibody, with other leading anti-TIGIT therapies in clinical development. The focus

is on the cross-reactivity and selectivity profile, supported by available data and detailed

experimental methodologies.

A Note on Nomenclature: The designation "T-448" can refer to two distinct investigational

compounds: the anti-TIGIT antibody belrestotug (EOS-448) and a small molecule inhibitor of

lysine-specific demethylase 1 (LSD1).[1][2] This guide will focus exclusively on the anti-TIGIT

antibody, given the context of immunotherapy and signaling pathways.

Introduction to TIGIT and Anti-TIGIT Therapies
T-cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed

on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural

Killer (NK) cells.[3] Its ligands, such as CD155 (PVR) and CD112 (PVRL2), are often

upregulated on tumor cells.[4] The binding of TIGIT to its ligands initiates an inhibitory signal,

suppressing the anti-tumor immune response.[5]
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Belrestotug (EOS-448) is a human IgG1 monoclonal antibody designed to block the TIGIT

pathway.[4] Its mechanism of action is twofold: it prevents the interaction of TIGIT with its

ligands, and its Fc-active domain engages Fcγ receptors (FcγR) to deplete TIGIT-expressing

cells, particularly immunosuppressive Tregs.[3][6] A number of other anti-TIGIT antibodies are

also in clinical development, each with distinct characteristics.

Comparative Analysis of Anti-TIGIT Antibodies
While comprehensive head-to-head cross-reactivity data against a broad panel of off-target

proteins is not extensively available in the public domain for these clinical-stage molecules, we

can compare them based on their known binding affinities for TIGIT and their Fc receptor

functionality.

Table 1: Comparison of Key Properties of Investigational Anti-TIGIT Antibodies

Antibody
Alternative
Names

Developer(s)
Binding
Affinity (KD) to
Human TIGIT

Fc
Functionality

Belrestotug
EOS-448,

GSK4428859A

iTeos

Therapeutics /

GSK

Picomolar

affinity[3][6]

Fc-active

(Human IgG1)[4]

Tiragolumab RG6058
Genentech /

Roche
Not specified

Fc-active

(Human IgG1)

Ociperlimab BGB-A1217 BeiGene 0.135 nM[1]
Fc-active

(Human IgG1)[1]

Domvanalimab AB154

Arcus

Biosciences /

Gilead

Sub-nanomolar

affinity[2]
Fc-silent[7][8]

Note: The binding affinity values are sourced from preclinical studies and may vary depending

on the experimental method used. Comprehensive, quantitative cross-reactivity data against a

broad panel of off-target proteins is not publicly available for these antibodies.
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To assess the cross-reactivity and selectivity of an antibody like belrestotug, a series of

standardized immunoassays are typically employed. Below are detailed methodologies for key

experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Off-
Target Binding
Objective: To screen for antibody binding against a panel of purified proteins, including related

family members and other common off-targets.

Methodology:

Plate Coating: 96-well microplates are coated overnight at 4°C with 1-2 µg/mL of each

purified off-target protein in a suitable coating buffer (e.g., PBS, pH 7.4). Plates are also

coated with human TIGIT as a positive control and a non-relevant protein (e.g., BSA) as a

negative control.

Blocking: The plates are washed with PBS containing 0.05% Tween-20 (PBST) and then

blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST or a commercial blocking

solution) for 1-2 hours at room temperature to prevent non-specific binding.

Antibody Incubation: The antibody of interest (e.g., belrestotug) is serially diluted in blocking

buffer and added to the wells. The plate is incubated for 2 hours at room temperature.

Washing: The plate is washed thoroughly with PBST to remove any unbound antibody.

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary

antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) is added to each

well and incubated for 1 hour at room temperature.

Detection: After another wash step, a substrate solution (e.g., TMB) is added to the wells.

The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the optical density is

measured at 450 nm using a microplate reader.

Data Analysis: The signal from the off-target proteins is compared to the signal from the

negative control. A signal significantly above the negative control indicates potential cross-

reactivity.
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Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantitatively measure the binding affinity (KD), association rate (ka), and

dissociation rate (kd) of the antibody to its target and potential off-targets.

Methodology:

Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., human TIGIT

or a potential off-target protein) is immobilized onto the chip surface.

Analyte Injection: The antibody (analyte) is injected at various concentrations over the chip

surface.

Association and Dissociation: The binding of the antibody to the immobilized ligand is

monitored in real-time as a change in the refractive index, which is proportional to the mass

change on the sensor surface. This is followed by a dissociation phase where buffer is

flowed over the chip.

Regeneration: The chip surface is regenerated to remove the bound antibody, preparing it for

the next cycle.

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir

binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant

(KD = kd/ka).

Flow Cytometry for Cell-Based Cross-Reactivity
Objective: To assess the binding of the antibody to cells that endogenously or recombinantly

express potential off-target proteins.

Methodology:

Cell Preparation: Cell lines expressing the target protein (positive control), potential off-target

proteins, or no relevant protein (negative control) are harvested and washed.

Antibody Staining: The cells are incubated with the fluorescently labeled primary antibody (or

an unlabeled primary antibody followed by a fluorescently labeled secondary antibody) at

various concentrations on ice for 30-60 minutes.
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Washing: The cells are washed to remove unbound antibody.

Data Acquisition: The fluorescence of the stained cells is measured using a flow cytometer.

Data Analysis: The mean fluorescence intensity (MFI) of the cell populations is analyzed. A

significant shift in MFI for cells expressing a potential off-target protein compared to the

negative control indicates cross-reactivity.

Visualizations
TIGIT Signaling Pathway
The following diagram illustrates the central role of TIGIT in the immune synapse and the

mechanism of action of anti-TIGIT antibodies.
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Caption: TIGIT competes with the co-stimulatory receptor CD226 for ligands like CD155.
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Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a

therapeutic antibody.
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Click to download full resolution via product page

Caption: A multi-tiered approach for antibody cross-reactivity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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